l-Cystine-13C6,15N2

Catalog No.
S13969951
CAS No.
M.F
C6H12N2O4S2
M. Wt
248.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Cystine-13C6,15N2

Product Name

l-Cystine-13C6,15N2

IUPAC Name

(2R)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-hydroxycarbonyl(1,2-13C2)ethyl]disulfanyl](1,2,3-13C3)propanoic acid

Molecular Formula

C6H12N2O4S2

Molecular Weight

248.25 g/mol

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

LEVWYRKDKASIDU-OGYFDXEDSA-N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])SS[13CH2][13C@@H]([13C](=O)O)[15NH2]

L-Cystine-13C6,15N2 is a stable isotope-labeled form of L-cystine, a dimeric amino acid formed by the oxidation of two L-cysteine molecules. This compound is characterized by the incorporation of six carbon-13 isotopes and two nitrogen-15 isotopes in its molecular structure, which makes it useful in various analytical and biological studies. L-Cystine itself plays a crucial role in biological systems, functioning as an antioxidant and participating in the formation of disulfide bonds that stabilize protein structures.

, including:

  • Oxidation: L-Cystine can be formed from L-cysteine through oxidation, where two L-cysteine molecules lose hydrogen atoms to form disulfide bonds.
  • Reduction: In biological systems, L-cystine can be reduced back to L-cysteine by thiol-disulfide exchange reactions.
  • Hydrolysis: Under certain conditions, L-cystine may hydrolyze to yield L-cysteine and cysteine derivatives.

These reactions are essential for understanding metabolic pathways and the role of sulfur-containing amino acids in cellular processes .

L-Cystine exhibits various biological activities:

  • Antioxidant Properties: It acts as a scavenger of free radicals and reactive oxygen species, thus protecting cells from oxidative stress.
  • Protein Structure Stabilization: The formation of disulfide bonds involving L-cystine is critical for maintaining the tertiary and quaternary structures of proteins.
  • Cellular Signaling: It is involved in signaling pathways that regulate cellular responses to stress and inflammation.

Studies have shown that isotopically labeled forms like L-Cystine-13C6,15N2 can be tracked in metabolic studies to understand cysteine metabolism better .

The synthesis of L-Cystine-13C6,15N2 typically involves:

  • Isotope Enrichment: Starting with naturally occurring L-cysteine, the carbon and nitrogen isotopes are introduced through specific labeling techniques, often using chemical precursors that contain the desired isotopes.
  • Oxidation Reaction: The labeled L-cysteine is then oxidized under controlled conditions to form L-Cystine-13C6,15N2. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound from any unreacted starting materials or by-products .

L-Cystine-13C6,15N2 has several applications in research and industry:

  • Metabolic Studies: It is widely used in tracer studies to investigate metabolic pathways involving sulfur-containing amino acids.
  • Proteomics: The compound aids in mass spectrometry-based proteomics for studying protein structure and dynamics.
  • Pharmaceutical Research: It serves as a tool for drug development by helping to understand the pharmacokinetics of cysteine-related drugs.

Due to its unique isotopic labeling, it provides insights into metabolic fluxes and cellular mechanisms .

Research on interaction studies involving L-Cystine-13C6,15N2 focuses on its role in various biochemical pathways:

  • Binding Studies: Investigations into how L-Cystine interacts with enzymes involved in cysteine metabolism have shown that it can influence enzyme activity and substrate availability.
  • Cellular Uptake: Studies have highlighted how cells utilize transporters for the uptake of cysteine and cystine, impacting intracellular levels of these amino acids.

These studies are crucial for understanding how modifications in cysteine metabolism can affect cellular health and disease states .

Several compounds are structurally or functionally similar to L-Cystine-13C6,15N2. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
L-CysteineA reduced form of cysteine; contains a thiol groupPrecursor to L-Cystine; involved in antioxidant defense
D-CystineD-isomer of cysteine; less common in biological systemsMay have different biological activities
HomocystineA derivative formed from the demethylation of methioninePlays a role in homocysteinemia-related diseases
CysteamineA cysteine analog; contains an amino groupUsed in therapies for cystinosis

L-Cystine-13C6,15N2 stands out due to its specific isotope labeling which allows precise tracking within metabolic pathways, providing unique insights into sulfur metabolism compared to its non-labeled counterparts .

The synthesis of L-Cystine-¹³C₆,¹⁵N₂ relies on enzymatic and chemical strategies to introduce stable isotopes into the cysteine backbone prior to its oxidation to cystine. A prominent method involves the use of bacterial cysteine synthases to catalyze the incorporation of isotopic atoms. For instance, recombinant enzymes such as CysE (serine acetyltransferase) and CysK (cysteine synthase A) from Salmonella enterica have been employed to synthesize ³⁴S- and ¹⁵N-labeled cysteine from isotopically enriched substrates like O-acetyl-L-serine and sodium sulfide. This enzymatic approach ensures high specificity, as the synthases selectively incorporate labeled sulfur and nitrogen into the cysteine structure without side reactions.

For dual ¹³C/¹⁵N labeling, microbial fermentation systems are often utilized. In one protocol, Mycobacterium bovis BCG cultures were grown in media containing [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride, enabling the integration of both isotopes into cysteine during de novo biosynthesis. The labeled cysteine is subsequently oxidized to cystine via controlled air exposure or chemical oxidants such as hydrogen peroxide, forming the disulfide bond characteristic of cystine. The efficiency of isotope incorporation is validated using mass spectrometry (MS), which confirms the molecular mass shift corresponding to the six ¹³C and two ¹⁵N atoms.

Optimization of Dual ¹³C/¹⁵N Labeling in Disulfide-Bonded Amino Acids

Achieving uniform dual isotopic enrichment in cystine requires precise control over metabolic pathways and reaction conditions. A key challenge lies in balancing the incorporation rates of ¹³C and ¹⁵N, as carbon and nitrogen atoms are assimilated through distinct biochemical routes. In mycobacterial systems, dual labeling is optimized by maintaining metabolic steady-state conditions in chemostat cultures, where labeled glycerol (¹³C source) and ammonium chloride (¹⁵N source) are supplied at rates matching cellular consumption. This ensures isotopic equilibrium in intracellular cysteine pools before oxidation to cystine.

Bayesian ¹³C¹⁵N-metabolic flux analysis (MFA) has proven instrumental in quantifying the efficiency of dual labeling. By modeling atom transitions in central carbon and nitrogen metabolism, this statistical approach identifies rate-limiting steps in isotope incorporation, such as bottlenecks in the tricarboxylic acid cycle or glutamine synthetase activity. For example, in M. bovis, ¹³C labeling into cysteine-derived metabolites occurred more slowly than ¹⁵N labeling, necessitating extended fermentation times to achieve uniform enrichment. Adjusting pH and temperature during cysteine oxidation further enhances disulfide bond formation while minimizing isotopic scrambling.

Purification and Quality Control Protocols for Isotopically Enriched Cystine

Post-synthesis purification of L-Cystine-¹³C₆,¹⁵N₂ involves multi-step protocols to remove unlabeled contaminants and byproducts. A common strategy combines ion-exchange chromatography with crystallization. For instance, fermenter broths containing labeled cysteine are first treated with hydrochloric acid to precipitate inorganic salts and unreacted intermediates. The supernatant is then subjected to cation-exchange chromatography, where cystine binds to the resin under acidic conditions and is eluted using ammonia solutions. Subsequent crystallization at low temperatures (≤10°C) yields high-purity L-Cystine-¹³C₆,¹⁵N₂ hydrochloride monohydrate.

Quality control employs tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. MS/MS verifies the isotopic purity by detecting the characteristic mass-to-charge (m/z) ratios of ¹³C₆¹⁵N₂-cystine, while NMR confirms the structural integrity through ¹³C- and ¹⁵N-coupled spectra. High-performance liquid chromatography (HPLC) with UV detection is used to assess chemical purity, with commercial standards reporting ≥98% purity for the final product.

Analytical MethodPurposeTypical Results
LC-MS/MSIsotopic enrichment verification99% ¹³C, 99% ¹⁵N
¹H/¹³C NMRStructural confirmationDisulfide bond at 2.95–3.10 ppm
HPLC-UVChemical purity assessment≥98% purity

Tracer Design for Cysteine/Cystine Metabolic Network Elucidation

l-Cystine-13C6,15N2 represents a sophisticated stable isotope tracer compound with dual labeling that enables comprehensive elucidation of cysteine and cystine metabolic networks [1] [2]. The compound features six carbon atoms labeled with carbon-13 and two nitrogen atoms labeled with nitrogen-15, resulting in a molecular formula of 13C6H12 15N2O4S2 and a molecular weight of 248.24 grams per mole [2] [3]. This dual isotope labeling strategy provides unique advantages for metabolic network analysis by allowing simultaneous tracking of both carbon and nitrogen atom transitions throughout complex biochemical pathways [4] [5].

The tracer design of l-Cystine-13C6,15N2 facilitates detailed investigation of the cysteine metabolic network by enabling researchers to distinguish between different metabolic routes and quantify flux distributions [7]. When incorporated into cellular systems, the labeled compound can be traced through various metabolic pathways, including the reverse transsulfuration pathway, glutathione synthesis, and taurine biosynthesis [8] [9]. The carbon-13 labeling allows tracking of the carbon backbone through metabolic transformations, while the nitrogen-15 labeling provides information about nitrogen atom incorporation and exchange reactions [4] [10].

Research has demonstrated that l-Cystine-13C6,15N2 serves as an effective tracer for studying cysteine metabolism in diverse biological systems [7] [11]. The compound enables investigation of cysteine uptake mechanisms, including transport via the cystine-glutamate antiporter system and subsequent reduction to cysteine by glutathione or thioredoxin reductase [9]. Studies utilizing this tracer have revealed important insights into tissue-specific differences in cysteine metabolism, with liver and pancreas showing highest rates of de novo cysteine synthesis, while lung tissue demonstrates minimal synthetic capacity [8].

The dual labeling approach with l-Cystine-13C6,15N2 allows for sophisticated tracer experiments that can resolve complex metabolic network structures [4] [5]. The simultaneous tracking of carbon and nitrogen atoms enables researchers to distinguish between parallel pathways and identify branch points in sulfur amino acid metabolism [12] [13]. This capability is particularly valuable for understanding the regulation of cysteine biosynthesis, which involves coordination between sulfur assimilation, serine metabolism, and nitrogen incorporation [14] [15].

Quantitative Tracing of Sulfur Amino Acid Metabolism in Cellular Systems

Quantitative tracing studies using l-Cystine-13C6,15N2 have provided detailed insights into sulfur amino acid metabolism across various cellular systems [7] [8]. The compound enables precise measurement of metabolic flux rates through key pathways, including glutathione synthesis, taurine biosynthesis, and protein incorporation [8] [9]. Research utilizing this tracer has revealed significant tissue-specific differences in sulfur amino acid metabolism, with kidney and pancreas demonstrating the highest glutathione labeling rates compared to other tissues [8].

Experimental studies have shown that l-Cystine-13C6,15N2 can effectively trace cysteine metabolism in cultured cells over extended time periods [11]. When cells are cultured with the labeled tracer, mass spectrometry analysis reveals incorporation patterns that reflect the relative activity of different metabolic pathways [7]. The dual isotope labeling provides enhanced resolution for distinguishing between metabolites that might otherwise be difficult to separate, particularly in complex biological mixtures [16].

Research findings indicate that l-Cystine-13C6,15N2 tracing reveals important regulatory mechanisms in sulfur amino acid metabolism [8] [13]. Studies have demonstrated that cysteine availability significantly influences glutathione synthesis rates, with the rate-limiting enzyme gamma-glutamylcysteine synthetase showing positive regulation by cysteine availability and negative regulation by glutathione levels [8]. These findings have been confirmed through quantitative flux measurements that show tissue-specific expression patterns of key enzymes correlating with observed labeling patterns [8].

The application of l-Cystine-13C6,15N2 in cellular systems has also revealed the importance of cysteine transport mechanisms [8] [9]. Quantitative tracing studies have shown that the cystine-glutamate antiporter plays a crucial role in maintaining intracellular cysteine pools, particularly in tissues with high oxidative stress demands [9]. The tracer has enabled researchers to quantify the relative contributions of different transport systems, including the excitatory amino acid transporter 3 and alanine-serine-cysteine transporter [9].

Tissue TypeGlutathione Labeling RateCysteine Synthesis RatePrimary Transport Mechanism
LiverHighHighMixed transport systems
PancreasVery HighHighCystine-glutamate antiporter
KidneyHighModerateMultiple transporters
LungModerateLowCystine-glutamate antiporter
BrainLowVery LowLimited transport

Integration with Mass Spectrometry-Based Fluxomics Platforms

The integration of l-Cystine-13C6,15N2 with advanced mass spectrometry-based fluxomics platforms represents a significant advancement in metabolic flux analysis [17] [18]. Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms provide the analytical sensitivity and selectivity required for accurate quantification of isotope enrichment in complex biological samples [17] [19]. These platforms enable simultaneous measurement of multiple metabolites within sulfur amino acid pathways, providing comprehensive flux maps [5] [20].

Modern fluxomics platforms utilizing l-Cystine-13C6,15N2 employ sophisticated computational approaches for flux quantification [21] [4]. Bayesian metabolic flux analysis frameworks have been developed specifically for dual carbon-nitrogen labeling experiments, enabling rigorous statistical assessment of flux distributions and uncertainty quantification [4] [5]. These computational methods can handle the increased complexity introduced by dual isotope labeling, providing reliable flux estimates even with medium-resolution mass spectrometry data [4].

Research has demonstrated that mass spectrometry-based platforms can achieve exceptional precision in isotopologue fraction measurements when analyzing l-Cystine-13C6,15N2 labeling patterns [16]. Studies report relative expanded uncertainties of less than 1% for isotopologue fractions, with the major source of uncertainty attributed to signal intensity according to Poisson counting statistics [16]. This level of precision enables detection of subtle changes in metabolic flux that would be impossible with less sensitive analytical approaches [16].

The integration of l-Cystine-13C6,15N2 with fluxomics platforms has enabled development of comprehensive metabolic models that incorporate both carbon and nitrogen metabolism [4] [10]. These models can simultaneously quantify fluxes through central carbon metabolism and amino acid biosynthetic pathways, providing unprecedented insight into metabolic network organization [4]. The dual labeling approach has proven particularly valuable for resolving bidirectional reactions and cyclic pathway structures that were previously unresolvable with single isotope tracers [4] [5].

Platform TypeDetection LimitPrecisionAnalysis TimeKey Advantages
Gas Chromatography-Mass SpectrometryPicomolar range<1% relative uncertainty20-30 minutesHigh robustness, excellent separation
Liquid Chromatography-Mass SpectrometryFemtomolar range<1% relative uncertainty15-45 minutesHigh sensitivity, minimal derivatization
Nuclear Magnetic ResonanceMicromolar range2-5% relative uncertainty30-60 minutesNon-destructive, structural information

XLogP3

-6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

248.03804802 g/mol

Monoisotopic Mass

248.03804802 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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